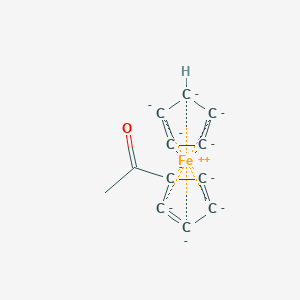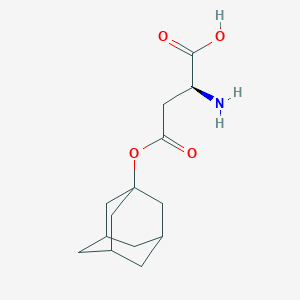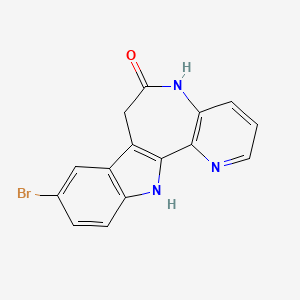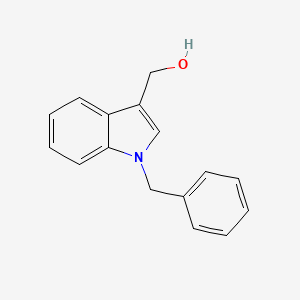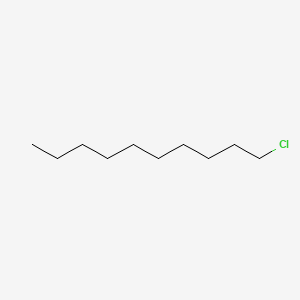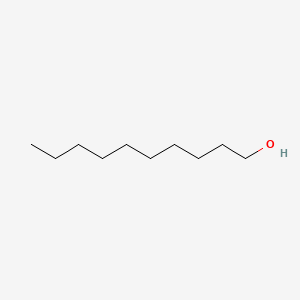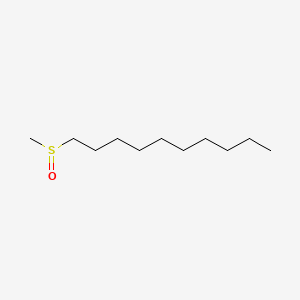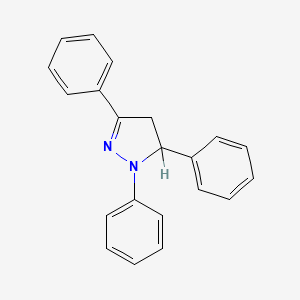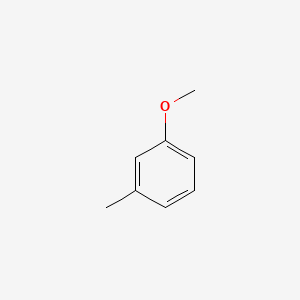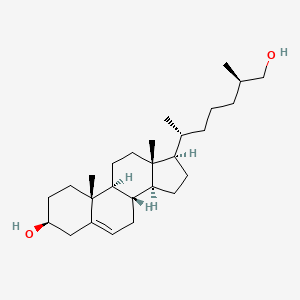
27-羟基胆固醇
描述
27-Hydroxycholesterol is an endogenous oxysterol, a metabolite of cholesterol produced by the enzyme cholesterol 27-hydroxylase (CYP27A1). It is known for its multiple biological functions, including activity as a selective estrogen receptor modulator and as an agonist of the liver X receptor . This compound has been implicated in various physiological and pathological processes, including cholesterol metabolism, immune response, and cancer progression .
科学研究应用
27-Hydroxycholesterol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.
Industry: It is used in the production of bile acids and other steroidal drugs.
作用机制
Target of Action
27-Hydroxycholesterol (27-HC) is an endogenous oxysterol with multiple biological functions. It acts as a selective estrogen receptor modulator (SERM), exhibiting mixed, tissue-specific agonist-antagonist activity on the estrogen receptor (ER) and as an agonist of the liver X receptor (LXR) . Its elevation from normal levels is closely associated with breast cancer .
Mode of Action
27-HC is a metabolite of cholesterol produced by the enzyme CYP27A1 . It has been shown to induce breast cancer progression via estrogen receptor alpha (ERα) and liver X receptor (LXR) and by modulating immune cells . It also induces aberrant DNA methylation changes on the promoters of a subset of genes through modulation of ERα and DNMT3B complexes .
Biochemical Pathways
27-HC activates the GSK-3β/β-catenin signaling pathway, resulting in intestinal fibrosis by inducing oxidative stress . It also regulates cholesterol homeostasis and contributes to cholesterol efflux through liver X receptor (LXR) and inhibition of de novo cholesterol synthesis through the insulin-induced proteins (INSIGs) .
Pharmacokinetics
The absorption of 27-HC by the small intestine is moderate due to its physicochemical properties, but still relevant and rapid, showing a peak 1 hour after supplementation and being almost completed 24 hours after treatment . 27-HC is a high hepatic extraction drug, possibly with an extrahepatic component contributing to the total clearance .
Result of Action
Because of its estrogenic action, 27-HC stimulates the growth of ER-positive breast cancer cells, and has been implicated in limiting the effectiveness of aromatase inhibitors in the treatment of breast cancer . It also induces aberrant DNA methylation changes on the promoters of a subset of genes, which may dictate drug responses and breast cancer development .
Action Environment
The local concentration of oxygen and metabolites in the microenvironment of breast cancer are known to influence the development of breast cancer . 27-HC, an abundant cholesterol metabolite that is elevated with hypercholesterolemia and found in atherosclerotic lesions, is a competitive antagonist of estrogen receptor action in the vasculature .
生化分析
Biochemical Properties
27-Hydroxycholesterol is produced by the enzyme cytochrome P450 27A1 (CYP27A1) from cholesterol. It interacts with several biomolecules, including estrogen receptors (ERα and ERβ) and liver X receptors (LXRα and LXRβ). As a selective estrogen receptor modulator, 27-Hydroxycholesterol can act as both an agonist and antagonist depending on the tissue context . It also influences cholesterol homeostasis by activating liver X receptors, which regulate the expression of genes involved in cholesterol metabolism .
Cellular Effects
27-Hydroxycholesterol affects various cell types and cellular processes. In breast cancer cells, it promotes cell proliferation by binding to estrogen receptors, particularly ERα . In prostate cancer cells, it stimulates cell proliferation and increases androgen receptor activity . Additionally, 27-Hydroxycholesterol has been shown to alter synaptic structure and function in neuronal cells, leading to cell death and reduced neurite outgrowth . It also induces oxidative stress and inflammation in retinal pigment epithelial cells .
Molecular Mechanism
At the molecular level, 27-Hydroxycholesterol exerts its effects through several mechanisms. It binds to and activates liver X receptors, leading to the regulation of cholesterol metabolism genes . It also acts as a competitive antagonist of estrogen receptor action in the vasculature, inhibiting estrogen-dependent production of nitric oxide . Furthermore, 27-Hydroxycholesterol can alter DNA methylation patterns in breast cancer cells, affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 27-Hydroxycholesterol can change over time. It has been observed that 27-Hydroxycholesterol levels are associated with circadian rhythms, with lower levels correlating with stronger 24-hour activity rhythms . Additionally, 27-Hydroxycholesterol can influence the processing of amyloid precursor protein in neuroblastoma cells, with differential effects observed over time .
Dosage Effects in Animal Models
The effects of 27-Hydroxycholesterol vary with different dosages in animal models. High doses of 27-Hydroxycholesterol have been shown to impair neuronal glucose uptake and reduce spatial memory in mice . In APP/PS1 transgenic mice, 27-Hydroxycholesterol treatment exacerbates cognitive deficits and intestinal barrier dysfunction . Additionally, dose-dependent effects on synaptic structure and function have been observed in neuronal cells .
Metabolic Pathways
27-Hydroxycholesterol is involved in several metabolic pathways. It is synthesized from cholesterol by the enzyme CYP27A1 and can be further metabolized into bile acids . It also activates the Rap1-PI3K/AKT signaling pathway, which is involved in cell proliferation and survival . Elevated levels of 27-Hydroxycholesterol are associated with hypercholesterolemia and can influence cholesterol homeostasis .
Transport and Distribution
27-Hydroxycholesterol is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is transported from the circulation into the brain . In the liver, it is converted into bile acids and excreted . Macrophages have a high capacity to convert cholesterol to 27-Hydroxycholesterol, which is then transported in the blood to the liver .
Subcellular Localization
The subcellular localization of 27-Hydroxycholesterol affects its activity and function. It can function as a ligand for nuclear receptors, such as liver X receptors and farnesoid X-activated receptors, which are located in the nucleus . Additionally, 27-Hydroxycholesterol can regulate cholesterol efflux from the vascular endothelium . Its localization within specific cellular compartments can influence its interactions with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: 27-Hydroxycholesterol can be synthesized through enzymatic conversion of cholesterol. The enzyme cholesterol 27-hydroxylase (CYP27A1) catalyzes the hydroxylation of cholesterol at the 27th carbon position . This enzymatic reaction typically occurs in the mitochondria of cells.
Industrial Production Methods: Industrial production of 27-Hydroxycholesterol involves the use of biotechnological methods to overexpress the enzyme CYP27A1 in microbial or mammalian cell cultures. The cells are then incubated with cholesterol, leading to the production of 27-Hydroxycholesterol, which is subsequently extracted and purified using chromatographic techniques .
Types of Reactions:
Reduction: It can be reduced to form cholestane-3β,27-diol.
Substitution: The hydroxyl group at the 27th position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like tosyl chloride can be used for substitution reactions.
Major Products:
27-Hydroxycholestenoic acid: Formed through oxidation.
Cholestane-3β,27-diol: Formed through reduction.
相似化合物的比较
24S-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
25-Hydroxycholesterol: Known for its role in immune response and cholesterol homeostasis.
7α,25-Dihydroxycholesterol: Acts as a ligand for Epstein-Barr virus-induced gene 2 and directs B cell migration.
Uniqueness: 27-Hydroxycholesterol is unique due to its dual role as a selective estrogen receptor modulator and liver X receptor agonist. This dual functionality allows it to influence both cholesterol metabolism and estrogen receptor signaling, making it a compound of significant interest in both metabolic and cancer research .
属性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRJWMENCALJY-YSQMORBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864941 | |
| Record name | (25R)-26-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 27-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20380-11-4 | |
| Record name | (25R)-26-Hydroxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20380-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 27-Hydroxycholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020380114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (25R)-26-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2NA6P5SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 27-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


